
Methyl 4-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, an azetidine ring, and a benzoate ester. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and oxadiazole rings are aromatic, which means they are planar and have a delocalized π electron system. The azetidine ring is a small, strained ring, which could affect the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzoate ester could be hydrolyzed to produce benzoic acid and an alcohol. The azetidine ring could be opened under certain conditions to produce a linear molecule .Applications De Recherche Scientifique
Structural Characterization and Potential Uses in Angiotensin Receptor Antagonism
Meyer et al. (2003) focused on the structural characterization of oxadiazole derivatives, including compounds similar to methyl 4-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate, as potential non-peptide angiotensin receptor antagonists. Their study provided insights into the molecular structure and interactions of these compounds, which are crucial for their potential use in treating hypertension and related cardiovascular diseases (Meyer et al., 2003).
Synthesis and Characterization in Energetic Materials
Yu et al. (2017) synthesized and characterized compounds based on 1,2,4-oxadiazole derivatives, which are closely related to the chemical structure . These materials displayed moderate thermal stabilities and were found to be insensitive towards impact and friction, suggesting their potential use in the development of less hazardous energetic materials (Yu et al., 2017).
Insights into Tautomerism and Mannich Base Synthesis
Koparır et al. (2005) investigated the synthesis and structure of furan-2-yl-oxadiazole derivatives. They discussed thiol-thione tautomerism and the preparation of Mannich bases, contributing to a broader understanding of the chemistry and potential applications of these compounds in pharmaceuticals and organic synthesis (Koparır et al., 2005).
Potential in Cancer Treatment
Popov et al. (2020) explored the synthesis and cytotoxicity of 1,3,4-oxadiazole hybrids in cancer treatment. They found that certain derivatives demonstrated significant cytotoxic activity towards cancer cells, indicating the potential of these compounds in developing new anticancer drugs (Popov et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methyl]benzoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4.C2H2O4/c1-23-18(22)13-6-4-12(5-7-13)9-21-10-14(11-21)17-19-16(20-25-17)15-3-2-8-24-15;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEOHENVSQHYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

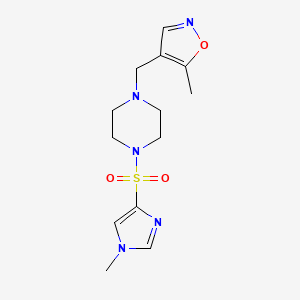
![bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid](/img/structure/B2811244.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2811246.png)
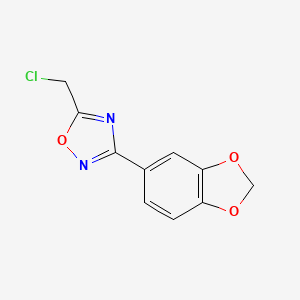
![1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one](/img/structure/B2811249.png)
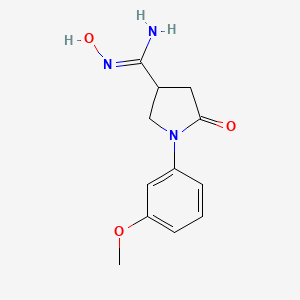
![5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2811253.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2811255.png)
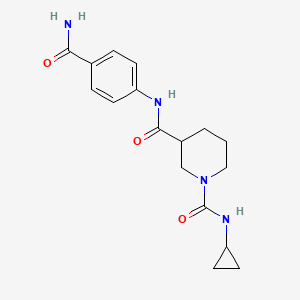
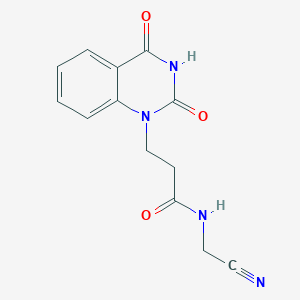
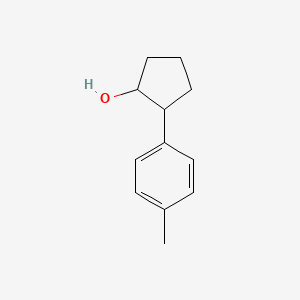
![6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2811261.png)
